Natriumglucuronat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

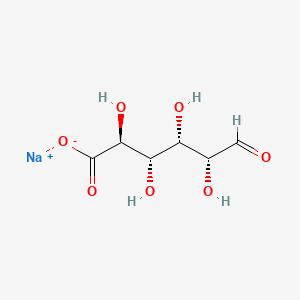

Sodium glucuronate is a sodium salt of glucuronic acid, a carboxylic acid derived from glucose. It is a white, water-soluble compound with the chemical formula C6H9NaO7. Sodium glucuronate is known for its role in the detoxification processes in the body, where it helps in the conjugation and subsequent elimination of various toxins and drugs.

Wissenschaftliche Forschungsanwendungen

Sodium glucuronate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various glucuronides.

Biology: Plays a crucial role in the detoxification processes in the liver.

Medicine: Utilized in drug formulation to enhance the solubility and excretion of drugs.

Wirkmechanismus

Sodium glucuronate exerts its effects primarily through the process of glucuronidation. In this process, glucuronic acid is conjugated with various endogenous and exogenous substances, making them more water-soluble and facilitating their excretion from the body. This mechanism is crucial for the detoxification of drugs, toxins, and other harmful substances .

Similar Compounds:

Sodium gluconate: Another sodium salt derived from gluconic acid, known for its chelating properties.

Glucuronic acid: The parent compound of sodium glucuronate, involved in similar detoxification processes.

Glucaric acid: An oxidized form of glucuronic acid with applications in biodegradable polymers.

Uniqueness: Sodium glucuronate is unique due to its specific role in the detoxification processes in the liver, where it helps in the conjugation and elimination of various toxins and drugs. Its ability to enhance the solubility and excretion of substances makes it particularly valuable in medical and pharmaceutical applications .

Safety and Hazards

When handling Sodium glucuronate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . In the event of a fire, use water to cool nearby containers and structures . As with most organic solids, combustion is possible at elevated temperatures .

Zukünftige Richtungen

D-glucuronic acid, from which Sodium glucuronate is derived, has been widely used in medicine, cosmetics, food, and other fields . The production of D-glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness . Future research could focus on improving the efficiency of this biocatalysis process and exploring new applications for Sodium glucuronate .

Biochemische Analyse

Biochemical Properties

Sodium glucuronate plays a significant role in biochemical reactions. It is involved in the process of glucuronidation, where glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This process is crucial for the body to rid itself of toxins or to aid in the delivery of drugs or hormones .

Cellular Effects

The effects of Sodium glucuronate on various types of cells and cellular processes are significant. It influences cell function by interacting with endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver to produce uronic acid substances . This interaction increases the water solubility of these substances, promoting their excretion through renal urine or sweat .

Molecular Mechanism

Sodium glucuronate exerts its effects at the molecular level through a series of binding interactions with biomolecules. The primary oxidation of Sodium glucuronate occurs with UDP-α-D-glucose (UDPG), not with the free sugar . This process involves the transformation of UDP-glucose into UDP-xylose, which is an important sugar donor required for the synthesis of plant cell wall polysaccharides .

Metabolic Pathways

Sodium glucuronate is involved in the uronic acid pathway of glucose conversion to glucuronate . This process begins with the conversion of glucose-6-phosphate to glucose-1-phosphate by phosphoglucomutase, and then activated to UDP-glucose by UDP-glucose pyrophosphorylase. UDP-glucose is then oxidized to UDP-glucuronate by the NAD±requiring enzyme, UDP-glucose dehydrogenase .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium glucuronate can be synthesized through the oxidation of glucose. The primary method involves the oxidation of the primary alcohol group of glucose to a carboxyl group, resulting in glucuronic acid. This acid is then neutralized with sodium hydroxide to form sodium glucuronate .

Industrial Production Methods: Industrial production of sodium glucuronate typically involves the fermentation of glucose using specific microorganisms such as Aspergillus niger or Pseudomonas species. The fermentation process produces glucuronic acid, which is subsequently neutralized with sodium hydroxide to yield sodium glucuronate . This method is favored due to its efficiency and environmental friendliness.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium glucuronate undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce glucaric acid.

Reduction: Sodium glucuronate can be reduced to form glucuronic acid.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as nitric acid.

Reduction: Reducing agents like sodium borohydride are commonly used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Glucaric acid.

Reduction: Glucuronic acid.

Substitution: Metal glucuronates.

Eigenschaften

| { "Design of the Synthesis Pathway": "Sodium glucuronate can be synthesized by the reaction of glucuronic acid with sodium hydroxide.", "Starting Materials": [ "Glucuronic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve glucuronic acid in water", "Add sodium hydroxide to the solution", "Heat the mixture to 80-90°C for 2-3 hours", "Cool the mixture and filter the precipitated sodium glucuronate", "Wash the precipitate with water and dry it in a vacuum oven" ] } | |

CAS-Nummer |

14984-34-0 |

Molekularformel |

C6H10NaO7 |

Molekulargewicht |

217.13 g/mol |

IUPAC-Name |

sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/t2-,3+,4-,5-;/m0./s1 |

InChI-Schlüssel |

QKHMTHNLNZGTSP-JSCKKFHOSA-N |

Isomerische SMILES |

C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O.[Na] |

SMILES |

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |

Kanonische SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na] |

Physikalische Beschreibung |

Monohydrate: White solid; [Alfa Aesar MSDS] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.